tert-butyl N-(3-aminobutyl)-N-methylcarbamate
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Overview
Description
tert-Butyl N-(3-aminobutyl)-N-methylcarbamate: is a chemical compound with the molecular formula C10H22N2O2 It is a carbamate derivative, which means it contains a carbamate group (–NHCOO–) as part of its structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(3-aminobutyl)-N-methylcarbamate typically involves the reaction of tert-butyl carbamate with N-methyl-3-aminobutylamine. The reaction is carried out under controlled conditions, often using a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques, such as distillation or chromatography, is common to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-(3-aminobutyl)-N-methylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols)
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides or hydroxylated derivatives, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-(3-aminobutyl)-N-methylcarbamate is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various carbamate derivatives and other nitrogen-containing compounds.
Biology: In biological research, this compound is studied for its potential interactions with biological molecules. It may be used in the development of enzyme inhibitors or as a probe to study enzyme activity.
Medicine: In the field of medicine, this compound is investigated for its potential therapeutic applications. It may be explored as a candidate for drug development, particularly in the design of compounds with specific pharmacological activities.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. It may be employed as an intermediate in the synthesis of agrochemicals, pharmaceuticals, and other fine chemicals.
Mechanism of Action
The mechanism of action of tert-butyl N-(3-aminobutyl)-N-methylcarbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or other proteins, leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- tert-Butyl N-(3-aminobutyl)carbamate
- tert-Butyl N-(2-aminoethyl)-N-methylcarbamate
- tert-Butyl N-(4-aminobutyl)-N-methylcarbamate
Uniqueness: tert-Butyl N-(3-aminobutyl)-N-methylcarbamate is unique due to its specific structure, which combines a tert-butyl group, an aminobutyl chain, and a methylcarbamate moiety. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
CAS No. |
1601241-99-9 |
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Molecular Formula |
C10H22N2O2 |
Molecular Weight |
202.29 g/mol |
IUPAC Name |
tert-butyl N-(3-aminobutyl)-N-methylcarbamate |
InChI |
InChI=1S/C10H22N2O2/c1-8(11)6-7-12(5)9(13)14-10(2,3)4/h8H,6-7,11H2,1-5H3 |
InChI Key |
QYTUTPWBOBZEPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCN(C)C(=O)OC(C)(C)C)N |
Purity |
95 |
Origin of Product |
United States |
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